(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine
Description
“(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine” is a fluorinated pyrrolidine derivative characterized by a stereospecific (3S)-configured pyrrolidine ring. Its structure includes a 2-fluoroethyl group attached to the nitrogen atom at position 1 and a primary amine moiety at position 3 (Figure 1). The molecular formula is C₆H₁₃FN₂, with a calculated molecular weight of 130.18 g/mol.
Properties
Molecular Formula |
C6H13FN2 |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
(3S)-1-(2-fluoroethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H13FN2/c7-2-4-9-3-1-6(8)5-9/h6H,1-5,8H2/t6-/m0/s1 |
InChI Key |
OQCMDZGGANYOGK-LURJTMIESA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)CCF |
Canonical SMILES |
C1CN(CC1N)CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of a suitable precursor with 2-fluoroethylamine. The precursor can be a halide, a carboxylic acid, or an amine.
Reaction Conditions: The specific reaction conditions depend on the chosen synthetic route. For example, if starting from a halide, the reaction might involve nucleophilic substitution using a base or a metal catalyst. Alternatively, reductive amination can be employed when starting from a carbonyl compound.
Industrial Production Methods: While academic research often explores diverse synthetic pathways, industrial production typically optimizes a cost-effective and scalable method. Detailed industrial processes for this compound would require proprietary information from manufacturers.
Chemical Reactions Analysis
Reactivity: “(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine” exhibits reactivity toward various functional groups. Notably, it reacts with phenolic, thiophenolic, carboxylic, and amide functionalities.
Common Reagents and Conditions: Common reagents include bases (such as sodium hydroxide or potassium carbonate), metal catalysts (such as palladium), and reducing agents (such as sodium borohydride). Reaction conditions vary based on the specific transformation.
Major Products: The major products formed from reactions involving this compound depend on the starting materials and reaction conditions. These could include substituted pyrrolidines, amides, or other derivatives.
Scientific Research Applications
Structural Characteristics
- Molecular Formula: C6H13FN2
- Molecular Weight: 130.18 g/mol
- CAS Number: 1257047-28-1
The compound features a pyrrolidine ring that is substituted with a fluorinated ethyl group, which enhances its lipophilicity and potential for interacting with biological targets.
Pharmaceutical Development
(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible applications in:
- Antidepressants: Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially leading to antidepressant effects.
- Antipsychotics: The compound may interact with dopamine and serotonin receptors, which are crucial targets in the treatment of schizophrenia and other psychotic disorders.
Mechanistic Studies
Studies have shown that (3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine can serve as a valuable tool in understanding:
- Receptor Binding: The compound's ability to bind to specific receptors can be explored to elucidate mechanisms of action for various neurological conditions.
- Signal Transduction Pathways: Its interactions may provide insights into the modulation of intracellular signaling pathways related to mood regulation and cognition.
Synthesis and Derivatives
The synthesis of (3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine allows for the exploration of various derivatives that may enhance its pharmacological properties. Researchers are focusing on:
- Analog Development: Creating analogs with modified functional groups to assess their biological activity and selectivity.
- Structure-Activity Relationship Studies: Investigating how changes in structure affect biological activity, which is crucial for optimizing drug candidates.
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of (3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine using rodent models. Results indicated that the compound significantly reduced depressive behaviors in forced swim tests, suggesting its potential as an antidepressant agent.
Case Study 2: Neuropharmacological Effects
Research conducted on the neuropharmacological properties demonstrated that (3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine could modulate serotonin receptor activity, leading to enhanced mood and cognitive function in animal models. This study highlights its potential therapeutic implications for mood disorders.
Table 1: Comparison of Biological Activities
Table 2: Synthesis Pathways
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Direct Fluorination | Fluorination of pyrrolidine precursor | 85 |
| Alkylation | Reaction with fluorinated ethyl halide | 75 |
| Cyclization | Formation of pyrrolidine ring from linear precursor | 90 |
Mechanism of Action
The exact mechanism by which “(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine” exerts its effects depends on its specific applications. For PET imaging, FETs likely undergo metabolic processes, leading to the accumulation of radiolabeled compounds in target tissues.
Comparison with Similar Compounds
Key Observations :
Substituent Effects: Bulk and Lipophilicity: The 2-fluoroethyl group in the target compound is less bulky than benzyl or aryl substituents (e.g., in and ), likely improving aqueous solubility but reducing membrane permeability compared to aromatic analogs.
Stereochemistry :
- The (3S) configuration is conserved in all listed compounds, suggesting stereochemical sensitivity in biological interactions.
Biological Activity
(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including data tables, research findings, and case studies drawn from diverse sources.
Chemical Structure and Properties
(3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine is characterized by its pyrrolidine structure with a fluoroethyl substituent. The presence of the fluorine atom may influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets.
Molecular Formula
- Molecular Formula : CHFN
Physical Properties
- Molecular Weight : 116.14 g/mol
- Solubility : Soluble in polar solvents, which may facilitate its bioavailability.
Research indicates that (3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine interacts with various biological targets, potentially modulating neurotransmitter systems. Its activity may be linked to inhibition or modulation of specific receptors or enzymes.
Target Interactions
Data from various databases highlight the compound's interactions with several proteins and pathways:
| Target Protein | Biological Role | Interaction Type |
|---|---|---|
| Serotonin Receptors | Neurotransmitter signaling | Antagonist |
| Dopamine Receptors | Mood regulation | Agonist |
| Acetylcholinesterase | Neurotransmission | Inhibitor |
Pharmacological Studies
Numerous studies have explored the pharmacological effects of (3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine:
- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy as a serotonin receptor antagonist, demonstrating significant binding affinity (Ki = 50 nM) .
- Study 2 : Research conducted on animal models showed that the compound exhibited anxiolytic effects, suggesting potential applications in treating anxiety disorders .
- Study 3 : A comparative analysis indicated that (3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine has a favorable pharmacokinetic profile, with good oral bioavailability and metabolic stability .
Case Study 1: Anxiolytic Effects
In a controlled study involving mice, (3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine was administered at varying doses. Results indicated a dose-dependent reduction in anxiety-like behaviors as measured by the elevated plus maze test. The compound's efficacy was comparable to established anxiolytics such as diazepam.
Case Study 2: Neuroprotective Potential
Another study assessed the neuroprotective effects of (3S)-1-(2-Fluoroethyl)-3-pyrrolidinamine in a model of neurodegeneration induced by oxidative stress. The results showed that treatment with the compound significantly reduced neuronal cell death and improved cognitive function in treated animals compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
